

The Resolvin Family: A Comprehensive Technical Guide to Their Diversity, Biosynthesis, and Signaling

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The resolution of inflammation, once thought to be a passive process, is now understood to be an active, highly orchestrated program mediated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the resolvins stand out for their potent anti-inflammatory and pro-resolving actions, making them promising therapeutic targets for a wide range of inflammatory diseases. This technical guide provides an in-depth exploration of the diversity within the resolvin family, their intricate biosynthetic pathways, and the complex signaling cascades they initiate.

The Diverse Landscape of the Resolvin Family

Resolvins are biosynthesized from omega-3 polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as docosapentaenoic acid (DPA).^{[1][2]} They are classified into distinct series based on their precursor fatty acid.

Table 1: Classification of the Resolvin Family

Series	Precursor Fatty Acid	Key Members
D-Series	Docosahexaenoic Acid (DHA)	RvD1, RvD2, RvD3, RvD4, RvD5, RvD6, Aspirin-Triggered RvD's (AT-RvDs)[2][3][4]
E-Series	Eicosapentaenoic Acid (EPA)	RvE1, RvE2, RvE3, RvE4[2][3][5]
T-Series	n-3 Docosapentaenoic Acid (n-3 DPA)	RvT1, RvT2, RvT3, RvT4[2][6][7]

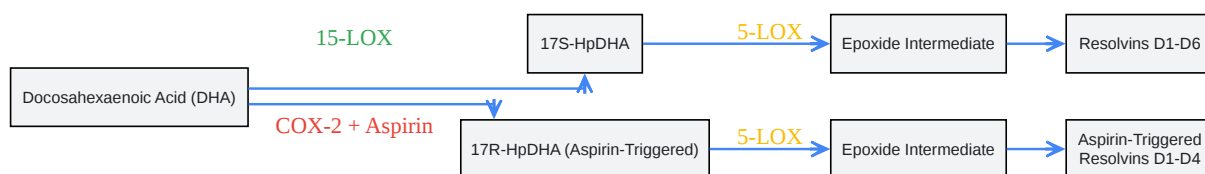
The stereochemistry of each resolvins member is critical to its biological activity, with subtle differences in the position and orientation of hydroxyl groups leading to distinct functional outcomes.[3][8]

Biosynthesis of Resolvins: A Multi-Enzymatic Cascade

The production of resolvins is a tightly regulated process involving the sequential action of various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) monooxygenases.[1][6][9] These pathways can occur within a single cell type or through transcellular biosynthesis, involving the cooperation of different cell types, such as leukocytes and endothelial cells.[8][9]

D-Series Resolvin Biosynthesis

D-series resolvins originate from DHA. The biosynthesis is initiated by a 15-lipoxygenase (15-LOX) or aspirin-acetylated COX-2, leading to the formation of 17S-hydroperoxy-DHA (17S-HpDHA) or 17R-HpDHA, respectively.[3][10] These intermediates are then further metabolized by 5-lipoxygenase (5-LOX) to generate the various RvD members.[10][11]

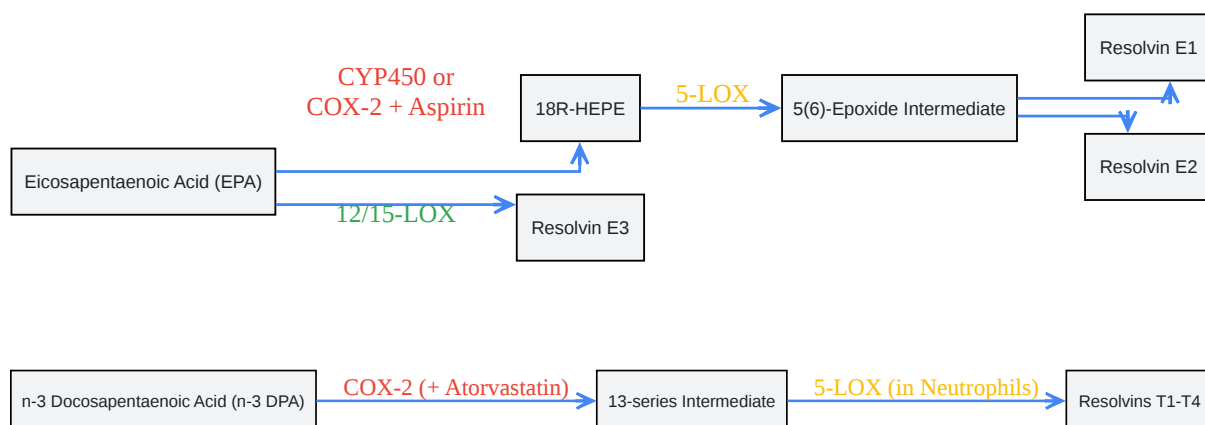


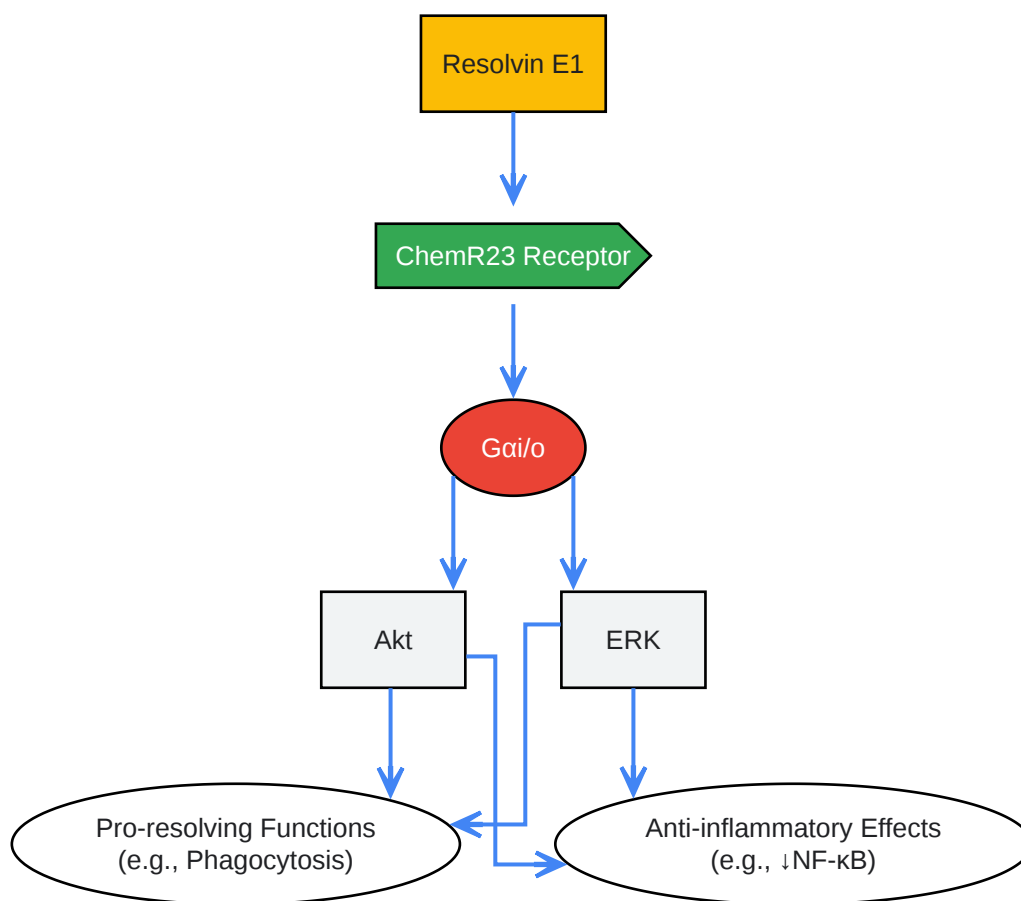
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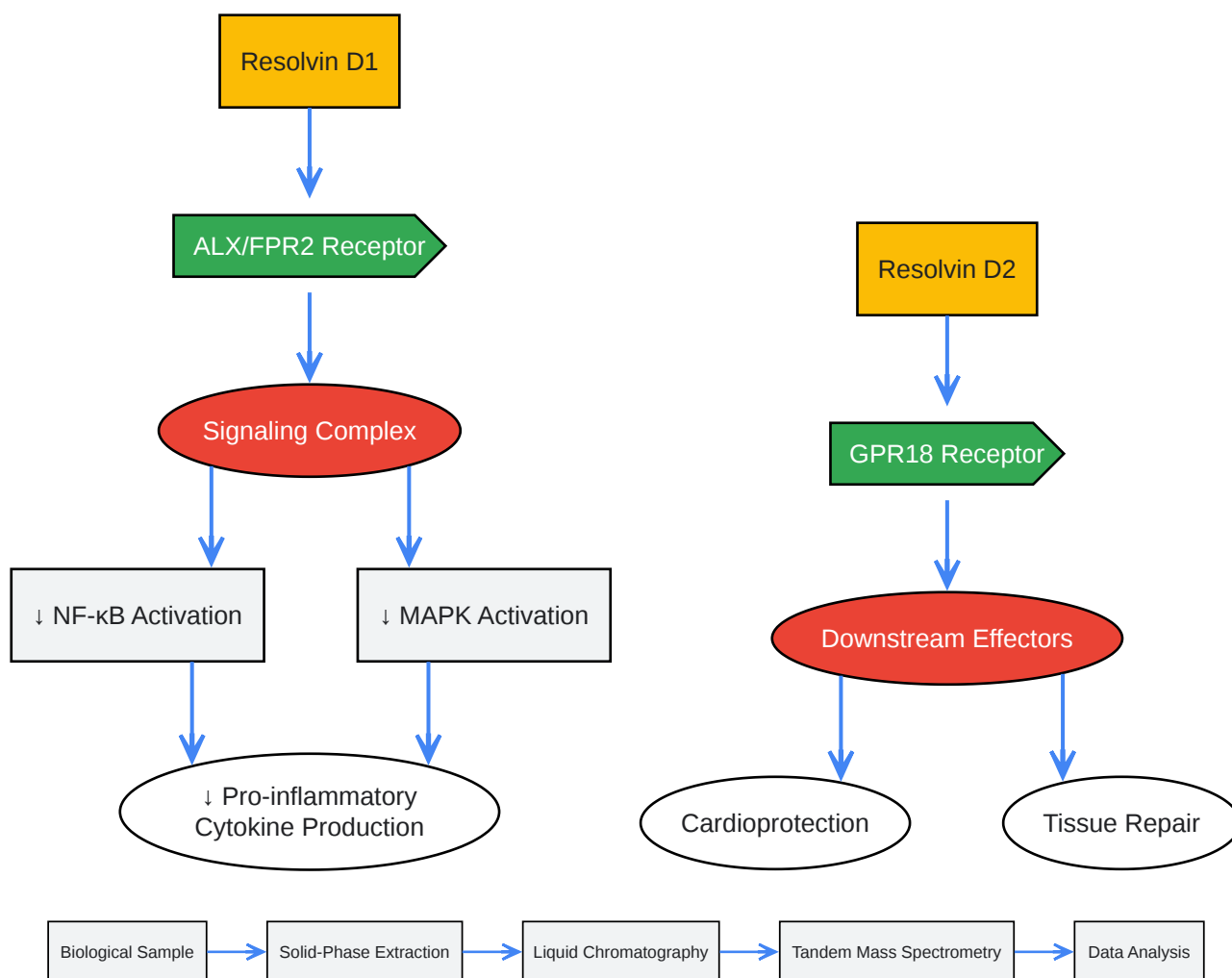
Biosynthesis of D-Series Resolvins.

E-Series Resolvin Biosynthesis

E-series resolvins are derived from EPA. The biosynthesis can be initiated by CYP450 monooxygenases or aspirin-acetylated COX-2, which convert EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).^{[5][12]} This intermediate is then acted upon by 5-LOX to produce RvE1 and RvE2.^{[5][12]} Alternatively, the 12/15-LOX pathway can generate RvE3.^[5]







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